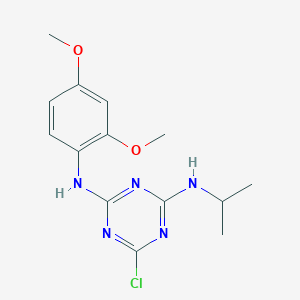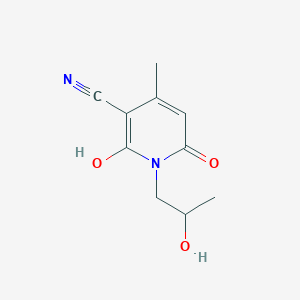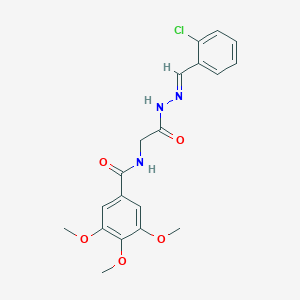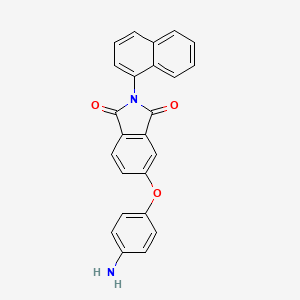![molecular formula C15H16N4O3S2 B11106776 3-(methylsulfanyl)-5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11106776.png)
3-(methylsulfanyl)-5-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a methylsulfanyl group, a trimethoxyphenyl group, and an isothiazolecarbonitrile moiety, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step may involve the condensation of a hydrazine derivative with an aldehyde or ketone to form a hydrazone intermediate.
Cyclization Reactions: The hydrazone intermediate undergoes cyclization with a suitable reagent to form the isothiazole ring.
Functional Group Modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be further analyzed or utilized in other reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.
Comparación Con Compuestos Similares
3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE can be compared with other similar compounds, such as:
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and may exhibit similar biological activities.
Isothiazole derivatives: Compounds containing the isothiazole ring may have comparable chemical reactivity and applications.
Methylsulfanyl derivatives: These compounds contain the methylsulfanyl group and may undergo similar chemical transformations.
The uniqueness of 3-(METHYLSULFANYL)-5-{2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H16N4O3S2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N4O3S2/c1-20-11-5-9(6-12(21-2)13(11)22-3)8-17-18-14-10(7-16)15(23-4)19-24-14/h5-6,8,18H,1-4H3/b17-8+ |
Clave InChI |
CCHKFOOWXZJJFO-CAOOACKPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=C(C(=NS2)SC)C#N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC2=C(C(=NS2)SC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11106703.png)
![5-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11106710.png)
![2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B11106711.png)

![Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11106723.png)

![N-(2-Methoxyphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11106731.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B11106737.png)

![Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-(3-methylbutyl)-2-oxotetrahydrofuran-3-carboxylate (non-preferred name)](/img/structure/B11106745.png)

![2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide](/img/structure/B11106756.png)
![6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile](/img/structure/B11106758.png)
